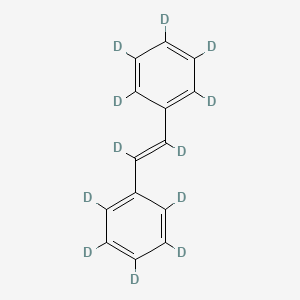

trans-Stilbene-D12

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

trans-Stilbene-D12: is a deuterated form of trans-stilbene, an organic compound represented by the condensed structural formula C₆H₅CH=CHC₆H₅. The deuterated version, this compound, is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification enhances its properties for specific applications, particularly in neutron spectroscopy and other scientific research fields .

作用機序

Target of Action

Trans-Stilbene-D12, like other stilbenes, is known to modulate epigenetic marks, such as DNA methylation and histone modification . These modifications can alter gene expression patterns and contribute to disease development . Stilbenes have been shown to interact with several targets, including DNA methyltransferases (DNMT), EZH2 methyltransferases, and Histone deacetylases (HDAC) .

Mode of Action

The interaction of this compound with its targets results in changes in gene expression patterns. For example, the compound can inhibit the activity of IKK, which regulates the NF-κB pathway through the phosphorylation of IκB . This leads to the degradation of IκB by the proteasome, resulting in the release of NF-κB, which translocates to the nucleus for the transcription of genes .

Biochemical Pathways

This compound affects several biochemical pathways. It is involved in the regulation of fat metabolism affected by stilbenes, such as adipogenesis, lipogenesis, lipolysis, thermogenesis, and gut microbiota . Stilbene synthase (STS) serves as the pivotal enzyme within stilbene biosynthetic pathways .

Pharmacokinetics

Stilbenes like this compound are known to be rapidly absorbed and widely distributed in tissues . Due to their low molecular weight and good liposolubility, they can easily pass through the blood-brain barrier .

Result of Action

The molecular and cellular effects of this compound’s action include reductions of lipid accumulation, regulation of glucose homeostasis, inflammation alleviation, and modulation of gut microbiota . These effects have been demonstrated in animal studies .

Action Environment

Environmental factors play a significant role in the action, efficacy, and stability of this compound. Stilbenes are produced by plants under stress conditions, including attack of a pathogen, heat stress, physical stresses, and UV exposure . These environmental factors can elicit stilbene biosynthesis .

生化学分析

Biochemical Properties

trans-Stilbene-D12, like other stilbenes, plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and multifaceted, involving various biochemical pathways .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions allow this compound to exert its effects at the molecular level.

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . These studies have observed threshold effects, as well as toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions: : The synthesis of trans-Stilbene-D12 typically involves the deuteration of trans-stilbene. One common method is the catalytic exchange of hydrogen with deuterium using a deuterium gas atmosphere and a suitable catalyst, such as palladium on carbon. The reaction is carried out under controlled conditions to ensure complete deuteration .

Industrial Production Methods: : Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to achieve high yields of deuterated product. The deuteration process is optimized to minimize costs and maximize the purity of the final product .

化学反応の分析

Types of Reactions: : trans-Stilbene-D12 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form stilbene oxide using oxidizing agents such as potassium permanganate or osmium tetroxide.

Reduction: Reduction of this compound can yield 1,2-diphenylethane using reducing agents like lithium aluminum hydride.

Substitution: Halogenation reactions can introduce halogen atoms into the stilbene structure, forming compounds like dibromo-stilbene.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in carbon tetrachloride.

Major Products

Oxidation: Stilbene oxide.

Reduction: 1,2-Diphenylethane.

Substitution: Dibromo-stilbene.

科学的研究の応用

Chemistry: : trans-Stilbene-D12 is used as a scintillation detector in neutron spectroscopy due to its enhanced neutron detection capabilities. The deuterium atoms improve the neutron-gamma discrimination, making it a valuable tool in nuclear physics research .

Biology and Medicine: : While this compound is primarily used in physical sciences, its parent compound, trans-stilbene, and its derivatives have shown potential in biological applications, including anticancer and antioxidant activities .

Industry: : In industrial applications, this compound is used in the development of advanced materials and as a reference standard in analytical chemistry .

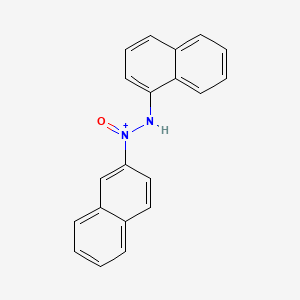

類似化合物との比較

Similar Compounds

trans-Stilbene: The non-deuterated form, used in various chemical reactions and as a precursor for other compounds.

cis-Stilbene: The geometric isomer of trans-stilbene, less stable and used in different chemical contexts.

Resveratrol: A naturally occurring stilbene with significant biological activities, including antioxidant and anticancer properties.

Uniqueness: : trans-Stilbene-D12 is unique due to its deuterium content, which enhances its properties for neutron detection and other specialized applications. This makes it distinct from other stilbenes, which do not possess the same level of neutron-gamma discrimination .

特性

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-[(E)-1,2-dideuterio-2-(2,3,4,5,6-pentadeuteriophenyl)ethenyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-12H/b12-11+/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJANXHGTPQOBST-KVFDGITRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])/C(=C(\[2H])/C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])/[2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the main research focus regarding trans-stilbene-d12 in the provided abstract?

A1: The research focuses on understanding how the surrounding environment influences the excited state dynamics of this compound. Specifically, the researchers are investigating the photoisomerization reaction of this compound in the gas phase and comparing it to the well-studied solution-phase behavior. [] This information helps elucidate how solvent molecules can affect the reaction pathway and efficiency.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-hydroxy-6-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B578880.png)

![4,6-Methanocyclobuta[3,4]cyclopenta[1,2-d]imidazole](/img/structure/B578883.png)